
4-(2-Fluoroethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 4-(2-Fluoroethoxy)benzamide typically involves a one-step reaction that yields high radiochemical purity and specific activity. One common method involves the radiofluorination of a precursor compound, resulting in the formation of this compound with a radiochemical yield of approximately 53 ± 14% . The overall synthesis time is around 54 ± 7 minutes . This method is efficient and reliable, making it suitable for both laboratory and industrial production.
化学反应分析
4-(2-Fluoroethoxy)benzamide undergoes various chemical reactions, including:
Condensation Reactions: It can be synthesized through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth.
Substitution Reactions: The compound can be modified through substitution reactions to introduce different functional groups, enhancing its properties for specific applications.
Common reagents used in these reactions include carboxylic acids, amines, and Lewis acids. The major products formed from these reactions are typically benzamide derivatives with varying functional groups.
科学研究应用
4-(2-Fluoroethoxy)benzamide has a wide range of scientific research applications:
Medicine: One of the most notable applications is in PET imaging, where it serves as a probe for detecting melanoma and other types of tumors. Its high binding affinity and specificity make it an effective tool for early diagnosis and monitoring of cancer progression.
作用机制
The mechanism of action of 4-(2-Fluoroethoxy)benzamide involves its binding to specific molecular targets, such as melanin in melanoma cells . This binding facilitates the visualization of tumors in PET imaging. The compound’s high binding affinity and rapid uptake in tumor cells make it an effective imaging probe. The molecular pathways involved include the interaction with cellular receptors and subsequent internalization, allowing for precise imaging of tumor sites .
相似化合物的比较
4-(2-Fluoroethoxy)benzamide can be compared with other fluorine-containing benzamide analogs, such as:
N-(2-diethylaminoethyl) 4-[18F]Fluoroethoxy benzamide (4-[18F]FEBZA): This compound is also used in PET imaging for targeting melanoma.
2-(4-(2-[18F]fluoroethoxy)benzamido)acetate ([18F]FEBA): Another PET imaging agent with similar applications but different structural properties.
The uniqueness of this compound lies in its high radiochemical yield, specific activity, and rapid synthesis time, making it a preferred choice for PET imaging applications .
属性
分子式 |
C9H10FNO2 |
|---|---|
分子量 |
183.18 g/mol |
IUPAC 名称 |
4-(2-fluoroethoxy)benzamide |
InChI |
InChI=1S/C9H10FNO2/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6H2,(H2,11,12) |
InChI 键 |
YRHKHLAGUCBUHZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)N)OCCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


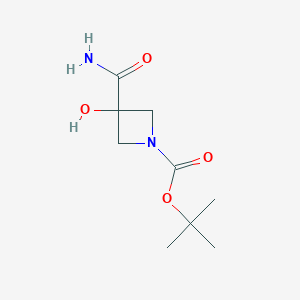
![Methyl[2-(oxolan-2-yl)ethyl]amine](/img/structure/B13007078.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13007079.png)

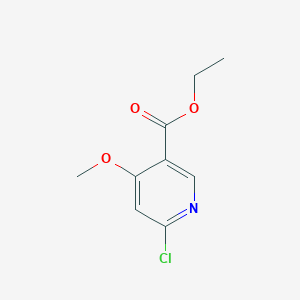
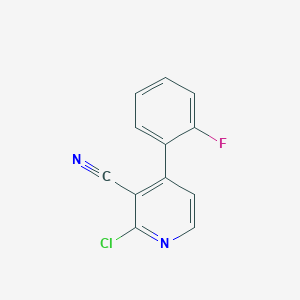

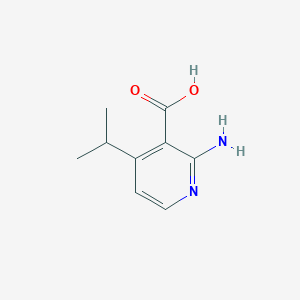
![7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol](/img/structure/B13007111.png)
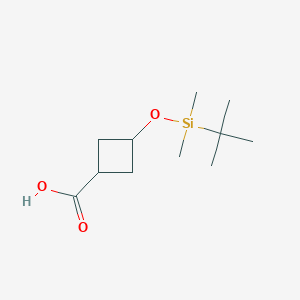
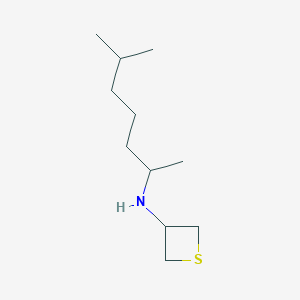

![(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid](/img/structure/B13007143.png)
![2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B13007154.png)
